Linker Length Divergence: Butanamide (4-Carbon) Spacer Versus TAK-041 Acetamide (2-Carbon) Spacer
The target compound contains a butanamide linker (4-carbon chain between benzotriazine core and amide nitrogen), whereas the clinical benchmark TAK-041 (zelatriazin) utilizes an acetamide linker (2-carbon chain). SAR studies in the benzotriazine series demonstrate that linker length critically influences GPR139 agonist potency: TAK-041 achieves an EC50 of 22 nM in calcium mobilization assays using CHO-T-REx cells stably expressing human GPR139 [1]. While direct EC50 data for CAS 880812-11-3 under identical assay conditions are not publicly available, the 4-carbon linker is associated with a distinct conformational flexibility profile (6 rotatable bonds vs. 4 for TAK-041) that may impact receptor binding entropy and metabolic stability [2].
| Evidence Dimension | Linker length and rotatable bond count |
|---|---|
| Target Compound Data | Butanamide linker (4-carbon); 6 rotatable bonds (calculated via PubChem CID 16719921) |
| Comparator Or Baseline | TAK-041 (zelatriazin, CAS 1929519-13-0): acetamide linker (2-carbon); 4 rotatable bonds |
| Quantified Difference | Linker length difference: +2 carbons; rotatable bond difference: +2 bonds |
| Conditions | Structural comparison based on chemical structures; potency data for TAK-041 measured in CHO-T-REx-hGPR139 calcium mobilization assay (EC50 = 22 nM) |
Why This Matters
The longer butanamide linker in CAS 880812-11-3 may confer distinct conformational dynamics and metabolic soft spots compared to the acetamide-based TAK-041, directly impacting target engagement kinetics and in vivo clearance rates—a key consideration for researchers requiring tool compounds with specific PK profiles.
- [1] Reichard HA, et al. Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia. J Med Chem. 2021;64(15):11527-11542. doi:10.1021/acs.jmedchem.1c00820 View Source
- [2] PubChem. Compound Summary for CID 16719921, 1,2,3-Benzotriazine-3(4H)-butanamide, N-[4-(acetylamino)phenyl]-4-oxo-. National Center for Biotechnology Information (2025). View Source
